molecular formula C17H18N2O4S B2998160 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide CAS No. 921812-57-9

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide

Cat. No.: B2998160
CAS No.: 921812-57-9
M. Wt: 346.4
InChI Key: GDOZPYHBTLDZAD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxyphenyl group, an indolinone moiety, and an ethanesulfonamide linkage, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone moiety can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reducing conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The indolinone moiety can be reduced to form an indoline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-indolinyl)ethanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide may involve:

    Molecular Targets: Binding to enzymes or receptors that are sensitive to sulfonamide compounds.

    Pathways Involved: Inhibition of bacterial folate synthesis or disruption of cell signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Indomethacin: An indole derivative with anti-inflammatory effects.

    Methoxyphenyl Derivatives: Compounds with various biological activities.

Uniqueness

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide is unique due to its combination of a methoxyphenyl group, an indolinone moiety, and a sulfonamide linkage, which may confer distinct chemical and biological properties compared to other sulfonamides or indole derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-15-5-2-12(3-6-15)8-9-24(21,22)19-14-4-7-16-13(10-14)11-17(20)18-16/h2-7,10,19H,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZPYHBTLDZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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